molecular formula C16H15N3O B1397233 6-(Benzyloxy)-2-methylquinazolin-4-amine CAS No. 1332529-99-3

6-(Benzyloxy)-2-methylquinazolin-4-amine

Cat. No.: B1397233
CAS No.: 1332529-99-3
M. Wt: 265.31 g/mol
InChI Key: OQINFSCVJQFSEM-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2-methylquinazolin-4-amine is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound features a benzyloxy group at the 6-position, a methyl group at the 2-position, and an amine group at the 4-position of the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-methylquinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide or its equivalents.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyloxy precursor reacts with the quinazoline intermediate.

    Amination: The amine group at the 4-position can be introduced through nucleophilic substitution or reduction of nitro intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the quinazoline ring or the benzyloxy group, potentially yielding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyloxy and amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

6-(Benzyloxy)-2-methylquinazolin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-methylquinazolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group may enhance binding affinity to certain biological targets, while the quinazoline core can interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzyloxy)-2-methylquinazolin-4-ol: Similar structure but with a hydroxyl group instead of an amine.

    6-(Benzyloxy)-2-methylquinazolin-4-thiol: Contains a thiol group at the 4-position.

    6-(Benzyloxy)-2-methylquinazolin-4-carboxylic acid: Features a carboxylic acid group at the 4-position.

Uniqueness

6-(Benzyloxy)-2-methylquinazolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

IUPAC Name

2-methyl-6-phenylmethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-18-15-8-7-13(9-14(15)16(17)19-11)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQINFSCVJQFSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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